![molecular formula C12H14N2OS B2415432 N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide CAS No. 1226439-45-7](/img/structure/B2415432.png)
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide
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Overview
Description
“N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” is a synthetic organic compound. It belongs to the class of organic compounds known as thiazolecarboxamides . It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .
Molecular Structure Analysis
The molecular structure of “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” is characterized by the presence of a pyrrole ring and a thiophene ring . The pyrrole ring is a five-membered aromatic heterocycle, while the thiophene ring is a five-membered heterocycle with four carbon atoms and one sulfur atom .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide”, have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . Therefore, “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new anticancer drugs.
Anti-inflammatory Properties
Thiophene-based compounds also show anti-inflammatory properties . This suggests that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the treatment of inflammatory diseases.
Antimicrobial Properties
Thiophene derivatives have shown antimicrobial properties , indicating that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the development of new corrosion inhibitors.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could potentially be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the development of new OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could be used in the development of new OLEDs.
Mechanism of Action
Future Directions
The future directions for the study of “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could involve further investigation of its biological activities and potential therapeutic applications . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties .
properties
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(11-5-3-10-16-11)13-6-4-9-14-7-1-2-8-14/h1-3,5,7-8,10H,4,6,9H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRFUKZZMBGDTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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